molecular formula C17H21N3OS B2529769 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207025-50-0

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2529769
CAS RN: 1207025-50-0
M. Wt: 315.44
InChI Key: VYYOFOWJTZHEQZ-UHFFFAOYSA-N
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as APIT, and it has been found to exhibit promising properties in the treatment of various diseases.

Scientific Research Applications

Transition Metal Catalysis and Double Bond Migration

Research on N-allyl systems catalyzed by transition metal complexes, including imidazole derivatives, highlights the potential for synthesizing N-(1-propenyl) compounds through isomerization. This process is crucial for the selective synthesis of various compounds, including enamines and enamides, which are valuable in medicinal chemistry and materials science. The study by Krompiec et al. (2008) provides a comprehensive review of this area, offering insights into the structural and reactivity relationships relevant to N-allyl compounds and their isomerization catalyzed by metals such as Rh, Ru, and Ir (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Biological Activities and Medicinal Chemistry

Imidazole and thiazole derivatives are prominently featured in medicinal chemistry due to their diverse pharmacological properties. For instance, Rosales-Hernández et al. (2022) discuss the synthesis and biological importance of 2-(thio)ureabenzothiazoles, which show a broad spectrum of biological activities. This includes the potential for applications in treating diseases such as rheumatoid arthritis and systemic lupus erythematosus, and as fungicides and herbicides (Rosales-Hernández, M., Mendieta-Wejebe, J., Padilla-Martínez, I., García-Báez, E., & Cruz, A., 2022).

Radioprotective Effects

Mehandjiev et al. (2002) explored the radioprotective effects of novel disubstituted thioureas on pea (Pisum sativum L.) development, demonstrating the potential of certain thiourea compounds to mitigate radiation-induced damage. This suggests applications in agricultural biotechnology and possibly in radioprotection in other contexts (Mehandjiev, A., Kosturkova, G., Vassilev, G., & Noveva, S., 2002).

properties

IUPAC Name

2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-4-10-20-15(14-8-6-5-7-9-14)11-18-17(20)22-12-16(21)19-13(2)3/h4-9,11,13H,1,10,12H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYOFOWJTZHEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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